molecular formula C22H25N7O5 B010233 N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide CAS No. 106359-94-8

N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide

Cat. No. B010233
M. Wt: 467.5 g/mol
InChI Key: NWYOTHZBYSKPSO-UHFFFAOYSA-N
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Description

N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide, also known as DCMU, is a herbicide that inhibits photosynthesis in plants. It has been widely used in scientific research to study the mechanism of photosynthesis and its effects on plant growth.

Scientific Research Applications

N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has been widely used in scientific research to study the mechanism of photosynthesis in plants. It inhibits the electron transport chain in photosystem II, which is responsible for generating oxygen and ATP in plants. This inhibition leads to a decrease in photosynthesis and a reduction in plant growth. N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has also been used to study the effects of photosynthesis on the environment, such as the role of photosynthesis in carbon sequestration.

Mechanism Of Action

N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide inhibits the electron transport chain in photosystem II by binding to the D1 protein. This protein is responsible for transferring electrons from the water-splitting complex to the plastoquinone pool. By inhibiting this process, N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide prevents the generation of oxygen and ATP in plants, leading to a decrease in photosynthesis and plant growth.

Biochemical And Physiological Effects

N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll, carotenoids, and other pigments that are essential for photosynthesis. It also affects the structure and function of the thylakoid membrane, which is responsible for the light-dependent reactions of photosynthesis. Additionally, N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has been shown to have toxic effects on aquatic organisms, such as fish and invertebrates.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide in lab experiments is its ability to selectively inhibit photosystem II without affecting other cellular processes. This allows researchers to study the effects of photosynthesis on plant growth and development in a controlled environment. However, N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has some limitations as well. It is toxic to some aquatic organisms, which can limit its use in certain experiments. Additionally, N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide can have variable effects on different plant species, which can make it difficult to compare results across experiments.

Future Directions

There are a number of future directions for research on N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide. One area of interest is the use of N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide in the development of herbicides that are more selective and less toxic to the environment. Another area of interest is the role of N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide in the regulation of plant growth and development. Finally, there is a need for more research on the effects of N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide on aquatic organisms and the environment, in order to develop more sustainable agricultural practices.

Synthesis Methods

N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide can be synthesized using a two-step process. In the first step, 2,5-dipropylaniline is reacted with acryloyl chloride to form N-(2,5-dipropylphenyl)acrylamide. In the second step, N-(2,5-dipropylphenyl)acrylamide is reacted with potassium cyanate and 2,4-dinitrofluorobenzene to form N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide.

properties

CAS RN

106359-94-8

Product Name

N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide

Molecular Formula

C22H25N7O5

Molecular Weight

467.5 g/mol

IUPAC Name

N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide

InChI

InChI=1S/C22H25N7O5/c1-4-9-27(10-5-2)16-7-8-18(19(12-16)24-21(30)6-3)25-26-22-15(14-23)11-17(28(31)32)13-20(22)29(33)34/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,24,30)

InChI Key

NWYOTHZBYSKPSO-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)CC

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)CC

Other CAS RN

106359-94-8

Pictograms

Irritant

synonyms

2'-(2-cyano-4,6-dinitrophenylazo)-5'-(N,N-dipropylamino)propionanilide

Origin of Product

United States

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